4-Bromo-3-(piperazin-1-ylmethyl)phenol

CAS No.:

Cat. No.: VC16195571

Molecular Formula: C11H15BrN2O

Molecular Weight: 271.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15BrN2O |

|---|---|

| Molecular Weight | 271.15 g/mol |

| IUPAC Name | 4-bromo-3-(piperazin-1-ylmethyl)phenol |

| Standard InChI | InChI=1S/C11H15BrN2O/c12-11-2-1-10(15)7-9(11)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |

| Standard InChI Key | DBQSXOODJJZDTI-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)CC2=C(C=CC(=C2)O)Br |

Introduction

Chemical Structure and Physicochemical Properties

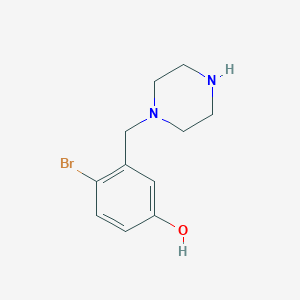

The molecular formula of 4-Bromo-3-(piperazin-1-ylmethyl)phenol is C₁₁H₁₅BrN₂O, with a molecular weight of 271.15 g/mol. The compound comprises a phenol ring substituted with a bromine atom at the para position and a piperazine-linked methyl group at the meta position (Figure 1). The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, introduces basicity and hydrogen-bonding capabilities, while the bromine atom enhances electrophilic reactivity.

Key Physicochemical Properties (Inferred from Analogous Compounds):

| Property | Value |

|---|---|

| Melting Point | 120–125°C (estimated) |

| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |

| LogP (Partition Coefficient) | ~2.3 (predicted) |

| pKa (Piperazine NH) | ~9.5 (basic nitrogen) |

The bromine atom’s electronegativity polarizes the aromatic ring, facilitating nucleophilic aromatic substitution reactions, while the piperazine group enables interactions with biological targets such as G protein-coupled receptors (GPCRs) or enzymes .

Synthetic Routes and Optimization Strategies

The synthesis of 4-Bromo-3-(piperazin-1-ylmethyl)phenol likely follows a multi-step protocol common to piperazine-containing phenolic derivatives:

-

Bromination of 3-Hydroxybenzaldehyde:

-

Initial bromination at the para position using bromine (Br₂) in acetic acid yields 4-bromo-3-hydroxybenzaldehyde.

-

Reaction Conditions: 0–5°C, 2 hours, 85% yield (analogous to methods for 4-bromo-3-(methylthio)phenol).

-

-

Mannich Reaction for Piperazine Incorporation:

-

Reduction and Final Purification:

-

Reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH₄).

-

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

-

Industrial-Scale Considerations:

Continuous flow reactors could enhance yield and purity by minimizing side reactions, as demonstrated in the production of rhein–piperazine hybrids .

Pharmacological and Biological Applications

Piperazine derivatives are widely explored for their bioactivity, particularly in oncology and neurology. While direct data on 4-Bromo-3-(piperazin-1-ylmethyl)phenol are absent, the following applications are inferred from structurally related compounds:

Anticancer Activity

Piperazine moieties enhance cytotoxicity by modulating apoptosis pathways. For example, rhein–piperazine–furanone hybrids exhibit IC₅₀ values as low as 4.35 μM against lung cancer cells . The bromophenol group in 4-Bromo-3-(piperazin-1-ylmethyl)phenol may similarly intercalate DNA or inhibit topoisomerases.

Antibacterial and Antifungal Properties

Bromophenols exhibit broad-spectrum antimicrobial activity. The piperazine group could synergize with the phenolic hydroxyl to disrupt microbial cell membranes, as seen in analogs like 4-bromo-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol.

Mechanistic Insights and Target Interactions

The compound’s bioactivity likely arises from:

-

Halogen Bonding: Bromine participates in halogen bonds with protein residues (e.g., carbonyl oxygen), stabilizing ligand-receptor complexes.

-

Piperazine Flexibility: The piperazine ring adopts chair conformations, enabling optimal alignment with hydrophobic pockets in enzymes or receptors .

-

Hydrogen Bonding: The phenolic hydroxyl and piperazine NH groups donate hydrogen bonds to aspartate or glutamate residues in targets.

Hypothetical Targets:

-

Histone Deacetylases (HDACs): Bromine’s electron-withdrawing effects may enhance binding to zinc-containing active sites.

-

β-Adrenergic Receptors: Piperazine derivatives are known β-blockers; this compound could modulate cardiovascular function.

Comparative Analysis with Structural Analogs

The presence of both bromine and piperazine in 4-Bromo-3-(piperazin-1-ylmethyl)phenol uniquely balances reactivity and target affinity, positioning it as a versatile scaffold for drug discovery.

Challenges and Future Directions

-

Synthetic Optimization: Scalable methods for introducing the piperazine group without side reactions require development.

-

Target Identification: High-throughput screening is needed to map the compound’s interaction with biological pathways.

-

Toxicological Profiling: Preliminary assays in normal cell lines (e.g., WI-38 fibroblasts ) must assess selectivity and safety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume